

Comparison of different alkoxy-2-cyclohexenones in Stork-Danheiser reactions

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Compound of Interest

Compound Name: 3-Ethoxy-2-cyclohexen-1-one

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A Comparative Guide to Alkoxy-2-Cyclohexenones in Stork-Danheiser Reactions

For Researchers, Scientists, and Drug Development Professionals

The Stork-Danheiser reaction is a powerful tool in organic synthesis for the 1,3-transposition of a carbonyl group in α,β -unsaturated ketones, providing access to valuable γ -alkylated enones. A key starting material for this transformation is the alkoxy-2-cyclohexenone. The choice of the alkoxy group can influence the preparation of these precursors and potentially the outcome of the subsequent transposition. This guide provides a comparative overview of commonly used alkoxy-2-cyclohexenones—methoxy, ethoxy, and isobutoxy derivatives—in the context of the Stork-Danheiser reaction, supported by experimental data and detailed protocols.

Data Presentation: Performance Comparison

The following table summarizes key quantitative data for different alkoxy-2-cyclohexenones. Direct comparative data for the complete Stork-Danheiser transposition is limited in the literature; therefore, data on the synthesis of the alkoxy-2-cyclohexenone precursors and their use in the related Stork-Danheiser kinetic alkylation are presented.

Alkoxy Group	Alkoxy-2-cyclohexenone Synthesis Yield	Stork-Danheiser Kinetic Alkylation Yield	Comments
Methoxy	81% ^[1]	Not explicitly reported	3-methoxycyclohex-2-en-1-one is a commonly used substrate. ^{[1][2]}
Ethoxy	70-75%	91-93% (for methylation) ^[3]	A detailed and reliable procedure for the kinetic alkylation is available. ^[3]
Isobutoxy	Reported to be "somewhat higher" than ethoxy	Reported to be "just as useful" as ethoxy	Suggests that bulkier alkoxy groups are well-tolerated and may offer advantages in precursor synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of the alkoxy-2-cyclohexenone precursors and a key experimental example of the Stork-Danheiser kinetic alkylation are provided below.

Synthesis of 3-Methoxycyclohex-2-en-1-one^[1]

- **Reaction Setup:** A round-bottom flask is equipped with a magnetic stir bar.
- **Reagents:** 1,3-Cyclohexanedione (5.00 g, 44.6 mmol), methanol (100 mL), and a catalytic amount of p-toluenesulfonic acid (0.42 g, 2.2 mmol) are added to the flask.
- **Reaction:** The reaction is allowed to stir for 30 minutes at room temperature.
- **Work-up:** The methanol is removed in vacuo. The resulting mixture is then dissolved in ethyl acetate (100 mL) and quenched by the addition of a saturated sodium bicarbonate solution (50 mL). Extraction is performed with ethyl acetate (3 x 50 mL). The combined organic layers

are washed with deionized water (50 mL), followed by a saturated sodium chloride solution (50 mL).

- Purification: After separating the organic layer, it is dried over magnesium sulfate (MgSO_4), filtered, and then concentrated. The crude material is purified by flash chromatography, using hexane:ethyl acetate as the eluent (product elutes at 25% EtOAc).
- Yield: The reaction yields 81% (4.56 g, 36.1 mmol) of 3-methoxycyclohex-2-en-1-one.

Synthesis of 3-Ethoxy-2-cyclohexen-1-one

- Reaction Setup: A 2-liter flask is fitted with a total-reflux, variable-take-off distillation head.
- Reagents: A solution of 53 g (0.472 mole) of dihydroresorcinol, 2.3 g of p-toluenesulfonic acid monohydrate, and 250 ml of absolute ethanol in 900 ml of benzene is prepared.
- Reaction: The mixture is heated to boiling, and the azeotrope of benzene, alcohol, and water is removed at a rate of 100 ml per hour.
- Work-up: When the temperature of the distilling vapor reaches 78°C, the distillation is stopped. The residual solution is washed with four 100-ml portions of 10% aqueous sodium hydroxide saturated with sodium chloride. The resulting organic solution is washed with successive 50-ml portions of water until the aqueous washings are neutral and then concentrated under reduced pressure.
- Purification: The residual liquid is distilled under reduced pressure.
- Yield: The yield of 3-ethoxy-2-cyclohexenone is 46.6–49.9 g (70–75%).

Stork-Danheiser Kinetic Alkylation of 3-Ethoxy-2-cyclohexen-1-one[3]

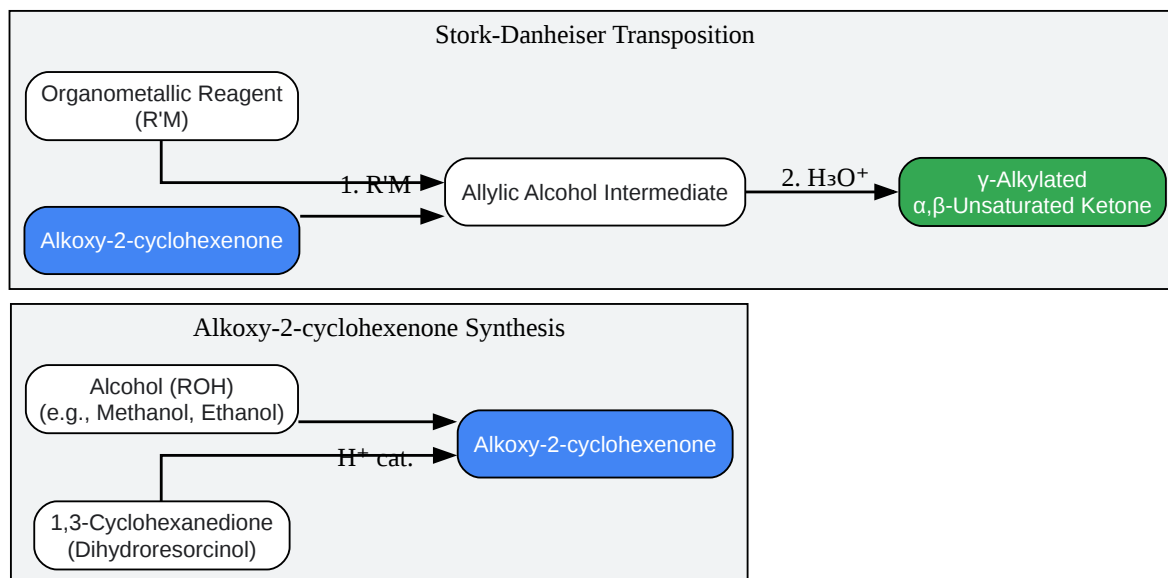
- Reaction Setup: A dry, 2-L, three-necked, round-bottomed flask is equipped with a magnetic stirrer and two 500-mL pressure-equalizing dropping funnels. The system is maintained under a dry nitrogen atmosphere.
- LDA Preparation: The flask is charged with 400 mL of anhydrous tetrahydrofuran and 51.6 g (71.5 mL, 0.51 mol) of anhydrous diisopropylamine. The flask is cooled to 0°C, and a 1.7 M

hexane solution of butyllithium (288 mL, 0.49 mol) is added dropwise over 30 minutes. The resulting lithium diisopropylamide (LDA) solution is cooled to -78°C .

- **Enolate Formation:** A solution of 53.9 g (0.385 mol) of **3-ethoxy-2-cyclohexen-1-one** in 250 mL of anhydrous tetrahydrofuran is added dropwise to the LDA solution at -78°C over a 1-hour period. The solution is stirred at -78°C for 30 minutes.
- **Alkylation:** 114 g (50 mL, 0.80 mol) of methyl iodide is added rapidly.
- **Work-up:** After 5 minutes, the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with 300 mL of water, and the organic phase is separated. The aqueous phase is extracted four times with 75 mL of diethyl ether. The combined organic phases are washed twice with 150 mL of water, once with 150 mL of brine, and dried over magnesium sulfate.
- **Purification:** Solvent removal on a rotary evaporator followed by distillation at reduced pressure affords 54–55 g (91–93%) of 3-ethoxy-6-methyl-2-cyclohexen-1-one.

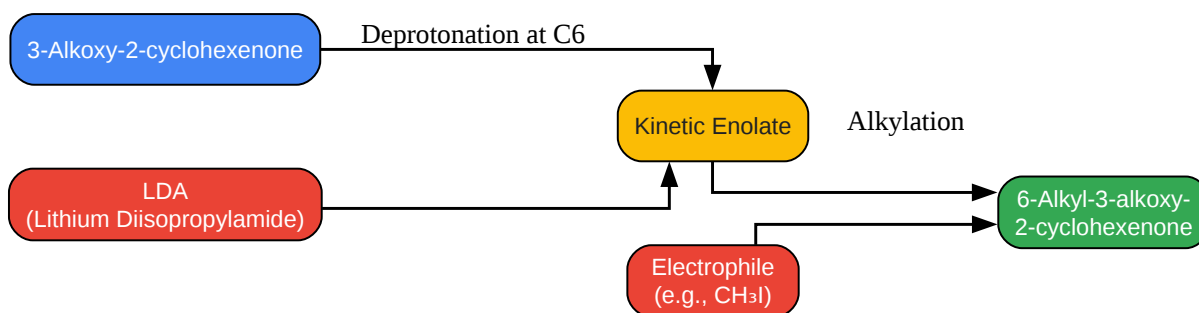
Mandatory Visualization

The following diagrams illustrate the key chemical transformations discussed.



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Caption: General workflow for the synthesis of alkoxy-2-cyclohexenones and their subsequent use in the Stork-Danheiser transposition.



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Caption: Key steps in the Stork-Danheiser kinetic alkylation of a 3-alkoxy-2-cyclohexenone.

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